
5-Bromo-1-ethoxy-2,3-difluorobenzene
Overview
Description
5-Bromo-1-ethoxy-2,3-difluorobenzene is a chemical compound that belongs to the class of halogenated aromatic compounds. It is a colorless liquid with a molecular formula of C8H7BrF2O and a molecular weight of 237.04 g/mol. This compound is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
The preparation of 5-Bromo-1-ethoxy-2,3-difluorobenzene typically involves chemical synthesis. One common method is the reaction of 2,3-difluorobenzene with bromoethanol under basic conditions to produce the target compound . This process involves electrophilic aromatic substitution, where the bromine atom is introduced into the benzene ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Bromo-1-ethoxy-2,3-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions: Typical reagents used in these reactions include bromine, bromoethanol, and various bases.
Scientific Research Applications
5-Bromo-1-ethoxy-2,3-difluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology and Medicine: This compound is utilized in the development of pharmaceuticals and in the study of biological pathways.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-1-ethoxy-2,3-difluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. In this process, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring . The specific molecular targets and pathways involved depend on the context of its application, such as in pharmaceuticals or materials science.
Comparison with Similar Compounds
5-Bromo-1-ethoxy-2,3-difluorobenzene can be compared with other similar compounds, such as:
1-Bromo-2,3-difluorobenzene: This compound lacks the ethoxy group, which can influence its reactivity and applications.
5-Bromo-2-ethoxy-1,3-difluorobenzene: This is a positional isomer with different substitution patterns on the benzene ring, affecting its chemical properties and uses.
2,3-Difluoro-4-bromophenyl ethyl ether:
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the presence of both bromine and ethoxy groups, which contribute to its distinct chemical behavior and applications.
Properties
IUPAC Name |
5-bromo-1-ethoxy-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGBWRBQWZTQMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611764 | |
| Record name | 5-Bromo-1-ethoxy-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204654-92-2 | |
| Record name | 5-Bromo-1-ethoxy-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
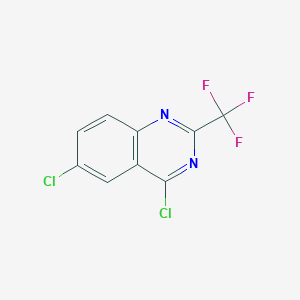


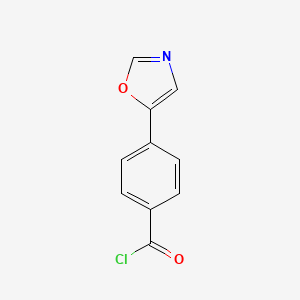
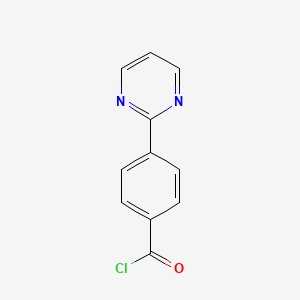
![2-Nitro-benzo[B]thiophene-3-carbonitrile](/img/structure/B1321256.png)
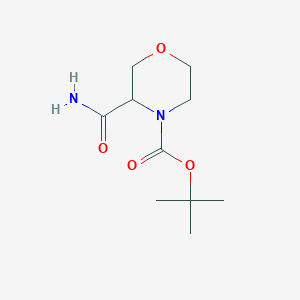
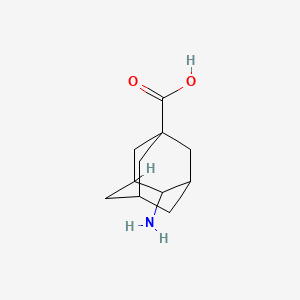
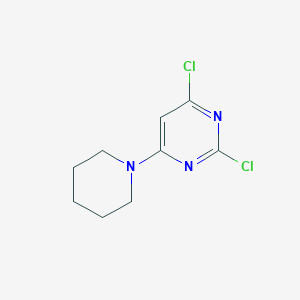

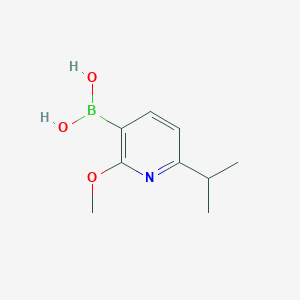

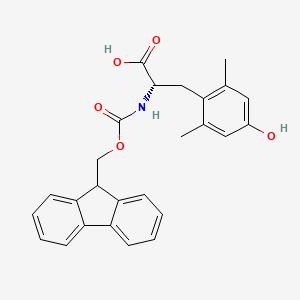
![Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1321276.png)
